Abietic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Abietic acid can be synthesized from wood rosin through a series of chemical reactions. One common method involves the isomerization of rosin acids. The process typically includes dissolving wood rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate . The isomerized rosin is further processed through crystallization and recrystallization steps to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from tree rosin via isomerization. The rosin is treated with controlled amounts of glycerol or other polyhydric alcohols to convert resin acids into ester gum, which is then used in various applications .

Types of Reactions:

Reduction: It can be reduced to form dehydrothis compound and other related compounds.

Substitution: this compound reacts with bases to form salts and esters.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as oxygen or peroxides under controlled conditions.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: Reactions with bases like sodium hydroxide or potassium hydroxide are common.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-Cancer Properties

Abietic acid has been investigated for its potential anti-cancer effects. Research indicates that it can inhibit the growth of cancer cells and enhance the therapeutic effects of certain anti-cancer agents. Specifically, this compound exhibits inhibitory effects on the activation of Epstein-Barr virus early antigens, which is significant in cancer biology .

Liver Protection

A study demonstrated that this compound significantly ameliorates acetaminophen-induced liver injury by reducing inflammation and ferroptosis, a form of regulated cell death associated with oxidative stress. The compound inhibited the production of inflammatory mediators like TNF-α and IL-1β, showcasing its protective effects on liver health .

Neuroprotective Effects

Research has shown that this compound can protect against traumatic brain injury by improving blood-brain barrier integrity and reducing neurological deficits in animal models. The compound enhances the expression of tight junction proteins, indicating its potential as a treatment for neurological disorders .

Cosmetic Applications

This compound is utilized in the cosmetic industry due to its emulsifying properties and ability to stabilize formulations. It serves as an effective surfactant and emulsion stabilizer, enhancing the texture and performance of various cosmetic products . Additionally, its anti-inflammatory properties may benefit skin health, making it a candidate for formulations targeting conditions such as atopic dermatitis .

Industrial Applications

Emulsifiers in Polymer Production

this compound derivatives are employed as emulsifiers in the polymerization processes of olefinic monomers. These derivatives improve the processing properties of polymers used in manufacturing rubber products and plastics . The use of this compound as an emulsifier aids in producing high-quality materials with desirable characteristics such as adhesiveness and moldability.

Pesticide Formulations

In agriculture, this compound is used as an emulsifier in pesticide formulations. Its ability to enhance the stability and efficacy of active ingredients makes it valuable in developing effective agricultural products .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

Abietic acid exerts its effects through various molecular mechanisms:

Comparación Con Compuestos Similares

Dehydroabietic Acid: A reduced form of this compound with similar anti-inflammatory and anticancer properties.

Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.

Uniqueness of this compound: this compound is unique due to its abundance in nature and its wide range of applications in various fields. Its ability to undergo multiple chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications .

Actividad Biológica

Abietic acid, a natural resin acid derived primarily from pine trees, has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, antiemetic, antimicrobial, and cytotoxic effects, supported by recent research findings and case studies.

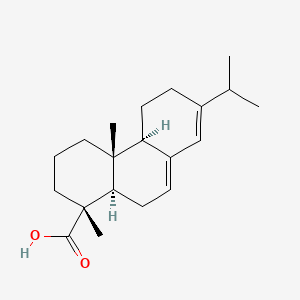

Chemical Structure and Properties

This compound (C20H30O2) is characterized by a bicyclic structure with multiple functional groups that contribute to its biological activity. Its lipophilic nature allows it to interact with various biological membranes, influencing its efficacy in different applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : this compound has been shown to downregulate oncogenic genes such as C-myc and NF-κB while increasing antioxidant levels in cells. This dual action contributes to its effectiveness against cancer cell proliferation .

- In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition and enhanced the activity of conventional chemotherapeutics like Taxol .

Table 1: Summary of Anticancer Studies on this compound

| Study Reference | Model Used | Key Findings | Dosage |

|---|---|---|---|

| Haffez et al. (2022) | Cell lines | Downregulation of VEGF, IGFR1 | Not specified |

| Gigante et al. (2009) | Tumor cells | Dose-dependent inhibition | Various doses |

| Frontiers (2024) | Animal models | Enhanced Taxol efficacy | 40 mg/kg |

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanisms : It inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies have shown that this compound can reduce edema in animal models and modulate immune responses .

- Case Study : In a study involving DNCB-induced atopic dermatitis in mice, topical application of this compound significantly ameliorated skin symptoms and reduced IgE-mediated responses .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Model Used | Inflammatory Mediators Affected | Outcome |

|---|---|---|---|

| MDPI (2023) | Mice | IL-6, TNF-α | Reduced inflammation |

| PMC (2024) | RAW264.7 macrophages | COX-2, iNOS | Decreased expression |

Antiemetic Activity

The antiemetic potential of this compound has also been investigated.

- Findings : In vivo studies indicated that this compound significantly increased the latency of emetic retching in animal models. It was found to interact with serotonin receptors (5HT3) and muscarinic receptors, suggesting a multi-target mechanism for its antiemetic effects .

Table 3: Summary of Antiemetic Studies

| Study Reference | Model Used | Key Findings | Dosage |

|---|---|---|---|

| PMC (2024) | Chick emesis model | Increased latency; reduced retching | 40 mg/kg |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens.

- Research Findings : It has been effective against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with studies indicating that it can reduce bacterial viability significantly without cytotoxic effects on eukaryotic cells .

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 256 µg/mL |

| Pseudomonas aeruginosa | 512 µg/mL |

| Candida albicans | Not effective at similar concentrations |

Cytotoxicity

While this compound shows promise in various therapeutic areas, its cytotoxicity is an important consideration.

Propiedades

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022047 | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 9 mmHg (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

514-10-3, 8050-09-7, 15522-12-0 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abietic acid dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abietic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 345 °F (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of abietic acid?

A1: this compound exhibits a variety of biological activities, and its mechanisms of action are multifaceted and not fully understood. Some key findings from research include:

- Calcium Mobilization: this compound can increase intracellular free calcium levels in nerve endings isolated from fish brains. This effect is thought to be associated with neurotransmitter release. []

- Anti-Obesity Effects: In mice fed a high-fat diet, this compound administration reduced body weight, adipose tissue weights, and serum triglyceride, insulin, and leptin levels. This effect may be mediated by inhibiting the expression of adipogenesis-related proteins in adipose tissues. []

- Antifungal Activity: this compound demonstrates synergistic effects with fluconazole against Candida albicans and Candida tropicalis. While its intrinsic antifungal activity is limited, it may enhance the efficacy of existing antifungals. []

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2:

- Spectroscopic Data:

- UV-Vis: this compound exhibits absorbance in the UV region. One study reported maximum absorbance at 238 nm for the detection of this compound. []

- 1H-NMR: this compound's structure has been confirmed using 1H-NMR, with characteristic peaks corresponding to its various proton environments. []

- GC-MS: This technique is widely used to identify and quantify this compound in various matrices, based on its retention time and characteristic mass fragmentation pattern. [, , ]

Q3: Is this compound stable in the presence of air?

A3: this compound is susceptible to oxidation in the presence of air, particularly in powder form. [] This oxidation can lead to the formation of various products, including dehydrothis compound and other complex compounds.

Q4: What are some potential applications of this compound?

A4: this compound's diverse properties lend it to a range of potential applications, including:

- Pharmaceuticals: Research suggests potential for this compound in anti-obesity [], anti-inflammatory, and analgesic treatments. []

- Antimicrobial Agents: this compound exhibits antimicrobial activity against various bacteria and fungi and shows promise as an adjuvant in antifungal therapies. [, ]

- Material Science: this compound derivatives have been investigated for their potential as microencapsulating materials in drug delivery systems. []

Q5: Does this compound possess any catalytic properties?

A5: While this compound is not typically recognized for its catalytic properties, it undergoes various reactions, including disproportionation and isomerization, often catalyzed by external agents. [, , , ] Understanding these reactions is crucial for its processing and applications.

Q6: Have there been any computational studies on this compound?

A6: Yes, molecular docking and dynamic simulations have been employed to investigate the binding of this compound to target receptors, such as acetylcholinesterase (AChE) and histone deacetylase 3 (HDAC3), for potential applications in Alzheimer's disease and cancer treatment. []

Q7: What are the challenges associated with formulating this compound?

A7: this compound's hydrophobic nature poses challenges for formulation and bioavailability. Studies have explored the use of biocompatible microemulsions and emulgels to improve its solubility, stability, and controlled release for potential topical applications in wound healing. []

Q8: What are the known toxicological effects of this compound?

A8: While purified this compound may not be allergenic, more research is needed to fully elucidate its toxicological profile, particularly regarding potential long-term effects. Studies have reported its effects on aquatic organisms, emphasizing the importance of responsible handling and disposal to minimize environmental impact. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.